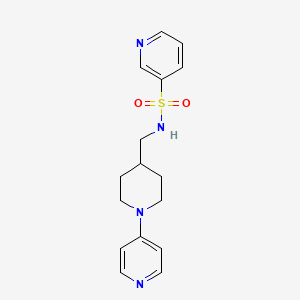

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.

Introduction of the Sulfonamide Group: This can be done by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Aplicaciones Científicas De Investigación

-

Antimicrobial Properties :

- Research has indicated that sulfonamides possess inherent antimicrobial activity. The incorporation of the pyridine and piperidine rings may enhance this effect, potentially making N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide effective against various bacterial strains. Studies have demonstrated similar compounds exhibiting efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

-

Cancer Therapeutics :

- The compound's unique structure positions it as a candidate for developing anticancer agents. Pyridine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) . The sulfonamide group can enhance the binding affinity to target proteins, potentially leading to improved therapeutic outcomes.

-

Enzyme Inhibition :

- N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide may also exhibit enzyme inhibition properties. For instance, derivatives with similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, highlighting the potential of this compound in managing diabetes .

Synthesis Techniques

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be achieved through several chemical methodologies:

- Multi-step Synthesis :

- Functionalization Strategies :

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated activity against Xanthomonas axonopodis with significant inhibition rates compared to controls. |

| Study 2 | Cancer Research | Showed potential as an inhibitor of c-KIT kinase mutations in GISTs, suggesting a pathway for therapeutic development. |

| Study 3 | Enzyme Inhibition | Evaluated as an α-glucosidase inhibitor; results indicated promising IC50 values compared to standard drugs like acarbose. |

Mecanismo De Acción

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine-pyridine linkage but lacks the piperidine and sulfonamide groups.

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Similar in having a piperidine ring but differs in the attached functional groups.

Uniqueness

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of a piperidine ring, a pyridine ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research applications.

Actividad Biológica

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with pyridine and sulfonamide groups. The compound's molecular formula is C15H19N3O2S, and it has notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 303.39 g/mol |

| Density | 1.0 g/cm³ |

| Boiling Point | 350 °C |

| Melting Point | 150 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies demonstrated that this compound induces apoptosis and inhibits cell proliferation, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease, while urease inhibitors are important for managing urinary tract infections .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.

- Enzyme Inhibition : The sulfonamide moiety competes with substrates for binding to target enzymes like AChE.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models compared to controls .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Salmonella typhi, indicating strong antibacterial potential .

Propiedades

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-23(22,16-2-1-7-18-13-16)19-12-14-5-10-20(11-6-14)15-3-8-17-9-4-15/h1-4,7-9,13-14,19H,5-6,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQZUAIVEOKRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.